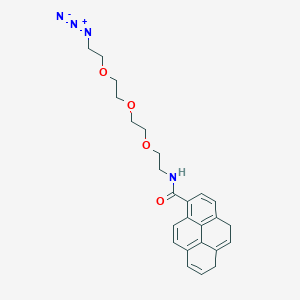
(R)-Azelastine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-Azelastine hydrochloride is an antihistamine which has been shown to down-regulate H1R, M1R and M3R levels. This compound has also been shown to inhibit HNEpC proliferation.
科学的研究の応用
Pharmacology and Efficacy
(R)-Azelastine Hydrochloride is notable for its distinct H1-receptor antagonism, with a broad spectrum of antiallergic and anti-inflammatory activities. It shows effectiveness against allergic rhinitis symptoms, including ocular symptoms, and nonallergic vasomotor rhinitis symptoms like nasal congestion and postnasal drip. This efficacy stems from its inhibitory effects on leukotrienes, kinins, cytokines, superoxide free radicals, and the expression of intercellular adhesion molecule 1 (Lieberman & Settipane, 2003).
Impact on Human Nasal Mucosa
Azelastine impacts the sympathetic function on human nasal mucosa, as observed in patients with allergy rhinitis. It exhibits a significant dilation response to methoxamine-induced mucosal contraction and can inhibit electrically induced mucosal contractions. This action highlights its potential in treating nasal obstruction and allergic reactions in the nasal mucosa (Cheng et al., 2019).
Pharmacokinetic Properties
The pharmacokinetic properties of azelastine hydrochloride have been studied in clinical settings. A study comparing two nasal formulations of azelastine hydrochloride in a single-dose design demonstrated its bioequivalence, with similar pharmacokinetic parameters for azelastine and its metabolite, desmethyl azelastine (Du et al., 2013).
Chemical and Structural Analysis
Azelastine hydrochloride's anhydrous and solvated forms have been studied through powder diffraction and solid-state NMR spectroscopy. This research provides insights into the crystal structures of the anhydrous and different solvated species, contributing to our understanding of its stability and behavior under various conditions (Maccaroni et al., 2009).
Treatment Efficacy in Various Conditions
Azelastine hydrochloride's efficacy extends to various allergic conditions. For instance, its combination with montelukast sodium significantly improves clinical symptoms and inflammatory reactions in patients with allergic rhinitis. This synergistic effect provides a basis for enhanced therapeutic approaches (Zheng et al., 2021).
Ocular Allergy Treatment
Azelastine has been compared with olopatadine in treating ocular allergies, demonstrating antihistamine and mast cell stabilization properties. Understanding the mechanisms of action of these agents can inform clinical response algorithms for patients with ocular allergy (Bielory et al., 2004).
Microsphere Formulation for Ocular Administration
Azelastine hydrochloride loaded in Eudragit RL100 microspheres for allergic conjunctivitis treatment shows promising results. This novel formulation approach offers prolonged drug release, highlighting the potential for improved ocular allergy treatment modalities (Shinde et al., 2012).
特性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/t18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJAJYAHJQIWNU-GMUIIQOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Azelastine Hydrochloride | |
CAS RN |
153408-28-7 |
Source


|
| Record name | Azelastine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153408287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZELASTINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A33K416J2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)
![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)
![(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B610346.png)
![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)







![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B610358.png)